5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of the 3,4-dimethoxyphenyl group and the isopropyl group on the triazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O2/c1-8(2)12-14-13(16-15-12)9-5-6-10(17-3)11(7-9)18-4/h5-8H,1-4H3,(H,14,15,16) |
InChI Key |
NPVDWZLYERCZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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